N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Description
N-(2,4-Dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic acetamide derivative featuring a 2,5-dioxoimidazolidine core substituted with a 4-methoxyphenyl and methyl group at position 2. The acetamide moiety is further modified with a 2,4-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-5-10-17(14(2)11-13)22-18(25)12-24-19(26)21(3,23-20(24)27)15-6-8-16(28-4)9-7-15/h5-11H,12H2,1-4H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAICLNZQEUJZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 314.38 g/mol
- IUPAC Name : this compound
This compound features a complex structure that includes an imidazolidinone moiety, which is significant for its biological activity.
This compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction. It appears to interfere with cell cycle progression and promote apoptotic pathways in various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. It may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.
- Antioxidant Properties : The presence of methoxy and dimethyl groups may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the efficacy of this compound in human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group .
Case Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in serum levels of TNF-alpha and IL-6. Histological examination of tissue samples showed reduced infiltration of inflammatory cells .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-N-[4-(4-Methoxyphenyl)-4-Methyl-2,5-Dioxoimidazolidin-1-yl]Acetamide
- Structural Difference : The chloro substituent on the acetamide nitrogen replaces the 2,4-dimethylphenyl group in the target compound.
- Reduced steric bulk compared to the dimethylphenyl group could enhance solubility but decrease receptor-binding affinity .
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide
- Structural Difference: The imidazolidinone core is replaced by a quinazolinone ring, and the substituent is a dichlorophenylmethyl group.
- Implications: Quinazolinones are associated with anticonvulsant activity, suggesting divergent pharmacological targets compared to imidazolidinones. The dichlorophenyl group introduces stronger hydrophobic interactions but may increase toxicity risks .
2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
- Structural Difference: A pyrazole ring replaces the imidazolidinone core, with dichlorophenyl and phenyl substituents.
- Dichlorophenyl groups may confer higher lipophilicity, affecting blood-brain barrier penetration .
2-[Cyclopentyl(Methyl)Amino]-N-[4-(4-Methoxyphenyl)-4-Methyl-2,5-Dioxoimidazolidin-1-yl]Acetamide
- Structural Difference: The acetamide nitrogen is substituted with a cyclopentyl(methyl)amino group instead of 2,4-dimethylphenyl.
- Implications: The bulky cyclopentyl group increases steric hindrance, possibly reducing metabolic degradation and extending half-life. Enhanced basicity from the amino group could improve solubility in acidic environments .
2-(4-Chlorophenoxy)-N-{[(4R)-4-Methyl-2,5-Dioxoimidazolidin-4-yl]Methyl}Acetamide
- Structural Difference: A 4-chlorophenoxy group replaces the 4-methoxyphenyl substituent, and the stereocenter at position 4 is R-configured.
- Implications: The phenoxy group’s electron-withdrawing nature may reduce resonance stabilization of the amide bond, affecting reactivity. Stereochemistry (R-configuration) could lead to enantioselective interactions with chiral biological targets .
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR): Imidazolidinone vs. Quinazolinone/Pyrazole Cores: The imidazolidinone core in the target compound offers a balance between flexibility and hydrogen-bonding capacity, whereas quinazolinones (e.g., ) and pyrazoles (e.g., ) provide rigidity and enhanced planarity for target binding. Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) improve solubility but may reduce receptor affinity compared to electron-withdrawing groups (e.g., chloro in ). Steric and Stereochemical Influences: Bulky substituents (e.g., cyclopentyl in ) enhance metabolic stability, while stereochemistry (e.g., R-configuration in ) can dictate target selectivity.
- Pharmacokinetic Considerations: The target compound’s 2,4-dimethylphenyl group likely contributes to moderate lipophilicity (LogP ~3.8), balancing membrane permeability and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
